N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 4-bromophenyl group at the 4-amino position and a 3-chlorophenyl group at the 1-position. The presence of halogen substituents (bromo and chloro) enhances its binding affinity to hydrophobic pockets in biological targets, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZLFMEDZDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization with formamide can yield the pyrazolo[3,4-d]pyrimidine core.
Substitution Reactions: The introduction of the 4-bromophenyl group can be accomplished through nucleophilic aromatic substitution reactions. This involves reacting the pyrazolo[3,4-d]pyrimidine core with 4-bromonitrobenzene under suitable conditions, followed by reduction of the nitro group to an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with halides or electrophilic substitution with electrophiles like acyl chlorides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a kinase inhibitor , which could be beneficial in cancer therapy.
Case Study: Anticancer Activity
Recent studies have demonstrated the compound's significant cytotoxic activity against various cancer cell lines. For instance:
- IC50 Values : The compound exhibited an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia (HEL) cells, indicating potent anticancer properties.
- Selectivity Index : It showed a high selectivity index in normal Vero cell lines (IC50 > 25 µM), suggesting lower toxicity to normal cells compared to cancer cells .
Biological Studies
The compound is utilized in biological studies to understand its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action involves binding to specific kinases, inhibiting their activity, which can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its role in inhibiting specific kinases can provide insights into signaling pathways involved in cancer progression .
Industrial Applications
The compound may also find applications in the development of new materials or as a precursor in the synthesis of other biologically active compounds. Its unique structural features allow for modifications that can lead to new derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are a diverse class of compounds with applications in drug discovery. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural and Functional Analogues
Key Structural Determinants of Activity
- Halogen Substituents: Bromo and chloro groups enhance lipophilicity and target binding. For example, the 4-bromophenyl group in the target compound improves kinase inhibition compared to non-halogenated analogs .
- Core Modifications : Piperazine or piperidine substitutions (e.g., in ) increase solubility but may reduce membrane permeability.
- N-Substituents : Bulky groups like butyl or benzyl (e.g., ) influence selectivity for specific kinases or receptors.
Biological Activity
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 890945-76-3, is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of 400.7 g/mol. The structure can be represented as follows:
The primary mechanism of action for this compound involves its interaction with specific kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which subsequently affects various downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cytotoxicity : The compound has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, it showed an IC50 value of approximately 1.00 ± 0.42 μM against erythroleukemia (HEL) cells and exhibited selectivity with a high selectivity index in normal Vero cell lines (IC50 > 25 µM) .
- Kinase Inhibition : It has been investigated for its ability to inhibit kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Preliminary data suggest potential antimicrobial properties, although further studies are required to substantiate these claims.
- Enzyme Interaction Studies : The compound serves as a valuable tool in chemical biology for probing interactions with various biological targets and understanding metabolic pathways .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Pyrazolo Core : This can be achieved through cyclization reactions involving appropriate precursors such as 3-chlorophenylhydrazine and ethyl acetoacetate.
- Substitution Reactions : The introduction of the 4-bromophenyl group is accomplished via nucleophilic aromatic substitution reactions with 4-bromonitrobenzene followed by reduction to form the amine .
Case Studies and Research Findings
Q & A
Q. Example optimization parameters :
| Parameter | Impact |
|---|---|
| Solvent polarity | Polar aprotic solvents (e.g., DMF) enhance reaction rates for aryl substitutions |
| Reaction time | Prolonged heating (≥12 hrs) improves cyclization efficiency but risks decomposition |
| Catalyst loading | Pd-based catalysts (0.5–1.0 mol%) balance cost and Suzuki coupling efficacy |
Basic: How can researchers confirm the identity and purity of this compound post-synthesis?
Answer:
Use orthogonal analytical techniques:
- NMR (¹H/¹³C) : Confirm substituent positions via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, NH₂ groups at δ 5.5–6.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ for C₁₇H₁₁BrClN₅: ~408.96 Da).
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .
- Melting point : Compare to literature values (e.g., analogs melt at 260–285°C) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
Prioritize target-based assays due to structural similarity to kinase inhibitors:
- Kinase inhibition : Test against BTK, RET, or EGFR kinases using ADP-Glo™ or fluorescence polarization assays. IC₅₀ values <1 μM suggest therapeutic potential .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Compare to controls like imatinib .
- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition via prostaglandin E₂ ELISA .
Advanced: How can researchers resolve contradictory bioactivity data across different studies?
Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigate by:
Q. Example SAR for pyrazolo[3,4-d]pyrimidines :
Advanced: What strategies improve selectivity for target kinases while minimizing off-target effects?
Answer:
- Cocrystallization studies : Resolve binding modes with kinases (e.g., BTK’s ATP-binding pocket) to guide substitutions .
- Selectivity panels : Screen against kinase families (e.g., TK, MAPK) to identify off-target hits.
- Proteolysis-targeting chimeras (PROTACs) : Degrade specific kinases by conjugating the compound to E3 ligase ligands .
Example : Modifying the 4-bromophenyl group reduces off-target binding to VEGFR2 while retaining BTK affinity .
Advanced: How should researchers design in vivo studies to evaluate therapeutic potential?
Answer:
- Model selection : Use xenograft models (e.g., neuroblastoma SH-SY5Y) for cancer studies or LPS-induced inflammation models .
- Dosing : Optimize bioavailability via nanoformulation (e.g., GO nanosheets enhance brain penetration ).
- PK/PD analysis : Measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS .
Q. Key parameters :
| Metric | Target |
|---|---|
| Plasma t₁/₂ | ≥4 hrs for sustained efficacy |
| Tumor inhibition | >50% reduction vs. control at 10 mg/kg |
Advanced: What computational methods aid in predicting metabolic stability and toxicity?
Answer:
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate solubility (LogP <5), CYP450 inhibition, and hERG liability.
- Molecular dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites for oxidation .
- DEREK Nexus : Flag structural alerts (e.g., aromatic amines) linked to genotoxicity .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
